1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]-
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Overview
Description
Preparation Methods
The synthesis of 1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- involves several steps, typically starting with the preparation of the naphthalenol and trifluoromethylphenylazo intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may vary, but they generally involve the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Scientific Research Applications
1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique properties make it useful in biological assays and studies involving enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- can be compared with other similar compounds, such as:
4-(phenylazo)-1-naphthol: This compound shares a similar naphthalenol structure but lacks the trifluoromethyl group.
4-[[4-(chloro-3-(trifluoromethyl)phenyl]azo]-1-naphthalenol: This compound has a similar structure but includes a chloro group, which alters its chemical properties. The presence of the trifluoromethyl group in 1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
CAS No. |
105609-12-9 |
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Molecular Formula |
C17H11F3N2O |
Molecular Weight |
316.28 g/mol |
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)11-5-7-12(8-6-11)21-22-15-9-10-16(23)14-4-2-1-3-13(14)15/h1-10,23H |
InChI Key |
RGRFCOWXPWGIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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